Product packaging for 2-Chloro-4-methyl-8-(propan-2-yl)quinoline(Cat. No.:CAS No. 749906-83-0)

2-Chloro-4-methyl-8-(propan-2-yl)quinoline

Cat. No.: B3386703
CAS No.: 749906-83-0
M. Wt: 219.71 g/mol
InChI Key: IQCLKXIOPHJAIT-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-8-(propan-2-yl)quinoline ( 749906-83-0) is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . This compound belongs to the quinoline chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities . The quinoline core is a versatile pharmacophore, and its derivatives are extensively investigated as key building blocks for developing new therapeutic agents . Research into quinoline-based compounds has shown they possess notable potential as anticancer agents . These compounds can interfere with critical cellular processes through various mechanisms of action, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some quinoline derivatives are also known to act through DNA intercalation or by targeting essential enzymes like topoisomerases, which are crucial for DNA replication and cell division . The specific structural features of this compound, including the chloro and isopropyl substituents, make it a valuable synthetic intermediate for further chemical modifications and structure-activity relationship (SAR) studies aimed at creating novel bioactive molecules . This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B3386703 2-Chloro-4-methyl-8-(propan-2-yl)quinoline CAS No. 749906-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-8-propan-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLKXIOPHJAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization and Significance of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline Within Heterocyclic Chemistry

Overview of the Quinoline (B57606) Scaffold in Advanced Chemical Research

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile building block in organic synthesis. Its derivatives are integral to numerous areas of chemical science, from medicinal chemistry to materials science. The unique electronic properties and the ability to functionalize the quinoline ring at various positions make it an attractive scaffold for creating complex molecules with tailored properties.

The history of quinoline is intertwined with the development of organic chemistry itself. The first isolation of quinoline from coal tar in the 19th century marked a significant milestone. Early research into its properties and reactivity laid the groundwork for the synthesis of a wide array of derivatives. Notably, the structural elucidation of quinine, a naturally occurring antimalarial agent containing a quinoline moiety, spurred significant interest in this class of compounds and led to the development of synthetic antimalarial drugs.

In contemporary chemical research, functionalized quinoline derivatives are indispensable. The introduction of various substituents onto the quinoline core allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its chemical reactivity and potential applications. These derivatives are investigated for their roles as catalysts, ligands in coordination chemistry, and as key intermediates in the synthesis of complex organic molecules. The strategic placement of functional groups can lead to compounds with novel optical or electronic properties, making them relevant in the field of materials science for applications such as organic light-emitting diodes (OLEDs).

The Unique Structural Features of 2-Chloro-4-methyl-8-(propan-2-yl)quinoline for Research Investigations

This compound is a specific derivative of quinoline that presents a unique combination of substituents, making it an interesting subject for chemical investigation. bldpharm.comamericanelements.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com Its chemical properties are a direct result of the interplay between the quinoline core and the chloro, methyl, and isopropyl groups attached to it.

Below are some of the key chemical properties of this compound:

PropertyValue
CAS Number 749906-83-0
Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
IUPAC Name This compound
Appearance Powder

This data is compiled from chemical supplier information. americanelements.com

The reactivity and interaction profile of this compound are governed by its stereoelectronic properties. The term "stereoelectronic" refers to the combined influence of steric and electronic effects on the molecule's behavior. The planar, aromatic quinoline ring system provides a rigid scaffold, while the substituents at the 2, 4, and 8 positions introduce specific electronic and steric features.

The specific substituents on the quinoline core of this compound each play a distinct role in modulating its properties.

The 2-Chloro Group: The chlorine atom at the 2-position is a key functional group that significantly influences the reactivity of the molecule. nih.govmdpi.com Being an electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates the 2-position for nucleophilic substitution. This makes the chloro group a useful leaving group, allowing for the introduction of a wide range of other functional groups at this position. nih.gov

The 8-Isopropyl Group: The isopropyl group at the 8-position is also an electron-donating group, further contributing to the electron density of the benzene portion of the quinoline ring. acs.org However, its most significant contribution is likely steric. The bulky nature of the isopropyl group can influence the conformation of the molecule and hinder the approach of reactants to the adjacent positions, thereby affecting the regioselectivity of certain reactions. nih.govnih.gov

The combined electronic and steric effects of these three substituents create a unique chemical environment on the quinoline scaffold, making this compound a valuable substrate for further chemical synthesis and investigation. scilit.com

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline and Its Analogs

Classical Name Reactions and their Modern Adaptations for Quinoline (B57606) Synthesis

The synthesis of the quinoline core is well-established in organic chemistry, with numerous named reactions developed since the 19th century. bohrium.comresearchgate.netrsc.org These methods, while traditional, remain fundamental and are continuously being adapted with modern techniques to improve yields, efficiency, and substrate scope. researchgate.netnih.gov The following sections detail how these classical syntheses can be applied to form 2-Chloro-4-methyl-8-(propan-2-yl)quinoline.

Skraup Synthesis and its Mechanistic Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for producing quinolines. iipseries.orgwikipedia.org The classic procedure involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid (which acts as both a catalyst and a dehydrating agent), and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com

Mechanistic Pathway: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgasianpubs.org The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. Following this addition, an acid-catalyzed electrophilic cyclization occurs onto the aromatic ring, which is then followed by dehydration and oxidation of the resulting 1,2-dihydroquinoline (B8789712) intermediate to yield the final quinoline product. asianpubs.org

To synthesize the target molecule's backbone, 8-isopropyl-4-methylquinoline, a modification of the Skraup reaction known as the Doebner-von Miller reaction is more appropriate. The classic Skraup synthesis with glycerol typically does not yield a 4-methyl substituted quinoline directly. organicreactions.org However, using crotonaldehyde (B89634) in place of glycerol (or compounds that generate it in situ) allows for the introduction of the methyl group at the 4-position. The starting aniline (B41778) would be 2-isopropylaniline (B1208494). The final chlorination at the 2-position would require a subsequent reaction, as the Skraup synthesis itself does not introduce a substituent at this position.

Modern Adaptations: Modern variations of the Skraup reaction focus on mitigating its often violent exothermic nature and improving yields. wikipedia.org These include the use of milder oxidizing agents, such as arsenic acid, or conducting the reaction in the presence of ferrous sulfate. wikipedia.org More recent adaptations employ microwave irradiation and ionic liquids to enhance reaction rates and provide a greener alternative to traditional conditions. nih.gov

FeatureDescription
Starting Amine 2-isopropylaniline
Carbonyl Source Crotonaldehyde (for 4-methyl group)
Catalyst/Medium Strong acid (e.g., H₂SO₄)
Oxidizing Agent Nitrobenzene, Arsenic Acid
Intermediate 8-isopropyl-4-methyl-1,2-dihydroquinoline
Initial Product 8-isopropyl-4-methylquinoline
Post-Modification N-oxidation followed by chlorination for 2-chloro group

Combes Synthesis and Regioselective Considerations

The Combes synthesis, reported in 1888, produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org This method is highly relevant for the synthesis of the target compound's specific substitution pattern.

Mechanistic Pathway: The reaction proceeds through the initial condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration. nih.govchempedia.info This enamine is then protonated by a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), which facilitates the electrophilic cyclization onto the aromatic ring. iipseries.orgnih.gov This cyclization is the rate-determining step. A final dehydration step yields the aromatic quinoline ring. wikipedia.org

For the synthesis of this compound, 2-isopropylaniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). This combination provides the necessary precursors for the 8-isopropyl and the 2,4-dimethyl substituents on the quinoline ring. The initial product would be 8-isopropyl-2,4-dimethylquinoline. The introduction of the 2-chloro group would necessitate further functional group manipulation.

Regioselective Considerations: The regioselectivity of the Combes synthesis is a critical factor, governed by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.orgwikiwand.com When an unsymmetrically substituted aniline is used, cyclization can occur at either of the two ortho positions. The bulky isopropyl group at the ortho position of 2-isopropylaniline would sterically hinder cyclization at the C6 position of the aniline, thus favoring the formation of the 8-isopropylquinoline isomer. researchgate.net Studies have shown that using bulky groups on the diketone or specific substituents on the aniline can direct the formation of a desired regioisomer. wikipedia.org

FeatureDescription
Starting Amine 2-isopropylaniline
Carbonyl Source Acetylacetone (Pentane-2,4-dione)
Catalyst Concentrated H₂SO₄ or Polyphosphoric Acid (PPA)
Intermediate Enamine from 2-isopropylaniline and acetylacetone
Initial Product 8-isopropyl-2,4-dimethylquinoline
Post-Modification Selective oxidation of 2-methyl group, then chlorination

Doebner and Doebner-Miller Syntheses and Related Condensation Reactions

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines. nih.govwikipedia.org It is often catalyzed by Lewis acids or Brønsted acids. wikipedia.org To obtain a 4-methylquinoline (B147181) derivative, crotonaldehyde is a suitable α,β-unsaturated aldehyde. The reaction of 2-isopropylaniline with crotonaldehyde would yield 8-isopropyl-4-methylquinoline. The mechanism is debated but is thought to involve conjugate addition of the aniline, followed by cyclization and oxidation. wikipedia.org

The Doebner reaction , distinct from the Doebner-Miller, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgnih.gov To synthesize a precursor to the target molecule, one could react 2-isopropylaniline, an appropriate aldehyde, and pyruvic acid. This would yield an 8-isopropyl-quinoline-4-carboxylic acid derivative. This carboxylic acid could then be decarboxylated, and the methyl group would need to be introduced via other means, making this route less direct for the target compound. Modern adaptations of the Doebner reaction focus on improving yields for anilines with diverse electronic properties through hydrogen-transfer mechanisms. bohrium.comacs.org

ReactionStarting AmineCarbonyl/Acid SourceCatalystInitial Product
Doebner-Miller 2-isopropylanilineCrotonaldehydeHCl, ZnCl₂, Lewis Acids8-isopropyl-4-methylquinoline
Doebner 2-isopropylanilineAldehyde + Pyruvic AcidAcid catalyst8-isopropyl-quinoline-4-carboxylic acid

Friedländer Quinoline Synthesis and Poly(phosphoric acid) Assisted Protocols

The Friedländer synthesis, established in 1882, is a direct method for forming quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). organic-chemistry.orgrsc.org The reaction can be catalyzed by acids or bases, or proceed thermally at high temperatures. organic-chemistry.org

Mechanistic Pathway: Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration (imine formation). The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration. organic-chemistry.org

To prepare this compound, one would theoretically start with 2-amino-3-isopropylbenzaldehyde (B11809859) and react it with acetone. However, 2-amino-3-isopropylbenzaldehyde is not a readily available starting material. A more feasible approach would be to use a precursor that can be converted to the 2-chloro derivative. For instance, reacting a 2-aminoaryl ketone with a β-ketoester can lead to a quinoline with substituents at the 2 and 4 positions. The resulting quinolone can then be chlorinated.

Poly(phosphoric acid) Assisted Protocols: Poly(phosphoric acid) (PPA) is a highly effective acidic catalyst and dehydrating agent for the Friedländer synthesis, often enabling the reaction to proceed under milder conditions and with higher yields than traditional catalysts like sulfuric acid. nih.govlookchem.com PPA is particularly useful in reactions involving less reactive starting materials. researchgate.net Microwave-assisted synthesis in the presence of PPA has been shown to be an efficient modern protocol. nih.gov

FeatureDescription
Aryl Precursor 2-amino-3-isopropylbenzaldehyde or a related ketone
Methylene (B1212753) Source Acetone (to provide the 4-methyl group)
Catalyst Base (NaOH), Acid (PPA, TFA), or thermal
Key Step Condensation followed by cyclodehydration
Challenge Availability of the substituted 2-aminoaryl carbonyl precursor

Gould-Jacobs, Pfitzinger, and Knorr Cyclizations in Quinoline Formation

These related cyclization reactions typically produce quinolines bearing a hydroxyl or carboxylic acid group, which can serve as versatile handles for further functionalization, such as conversion to the target 2-chloro derivative.

Gould-Jacobs Reaction: This reaction synthesizes 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline and an alkoxymethylenemalonic ester, like diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The process involves initial substitution, followed by thermal cyclization, hydrolysis, and decarboxylation. wikipedia.org Using 2-isopropylaniline as the starting material would lead to 8-isopropyl-4-hydroxyquinoline. The 4-methyl group would need to be introduced separately. Modern adaptations often use microwave heating to dramatically reduce reaction times and improve yields. asianpubs.orgablelab.eu

Pfitzinger Reaction: The Pfitzinger reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The base first hydrolyzes isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates. wikipedia.org To approach the target structure, one could use a substituted isatin and a ketone like methyl ethyl ketone. The resulting quinoline-4-carboxylic acid would then require decarboxylation and subsequent chlorination at the 2-position.

Knorr Cyclization: The Knorr quinoline synthesis converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (2-quinolone) using a strong acid like sulfuric acid or PPA. synarchive.comchempedia.infodrugfuture.com The β-ketoanilide is prepared from an aniline and a β-ketoester. For the target molecule, reacting 2-isopropylaniline with ethyl acetoacetate (B1235776) would form the necessary β-ketoanilide. Acid-catalyzed cyclization would yield 8-isopropyl-4-methyl-2-hydroxyquinoline. wikipedia.org This 2-hydroxyquinoline intermediate is an ideal precursor for the final target, as the hydroxyl group can be readily converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

ReactionStarting AmineKey Reagent(s)Key Intermediate/ProductRelevance to Target
Gould-Jacobs 2-isopropylanilineDiethyl ethoxymethylenemalonate8-isopropyl-4-hydroxyquinolineProvides 8-isopropyl quinolone core
Pfitzinger N/A (uses isatin)Isatin + Methyl ethyl ketone2-ethyl-3-methylquinoline-4-carboxylic acidLess direct route
Knorr 2-isopropylanilineEthyl acetoacetate8-isopropyl-4-methyl-2-hydroxyquinolineExcellent precursor for 2-chlorination

Camps' Cyclization Reactions for Quinoline Systems

The Camps cyclization is an intramolecular reaction where an o-acylaminoacetophenone is converted into a mixture of two different hydroxyquinoline isomers upon treatment with a base. wikipedia.orgwikipedia.org

Mechanistic Pathway: The reaction proceeds via an intramolecular aldol-type condensation. Depending on which enolate is formed (from the acetyl group's methyl or the acyl group's methylene), cyclization can lead to either a 2-hydroxyquinoline or a 4-hydroxyquinoline. researchgate.netwikipedia.org The ratio of the products depends significantly on the reaction conditions and the structure of the starting material. wikipedia.org

Modern Catalytic Approaches for the Synthesis of this compound Scaffolds

The development of efficient and selective catalytic methods is paramount for the synthesis of complex quinoline derivatives. nih.gov Traditional methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses often require harsh conditions and can be inefficient. mdpi.com Recent advancements have focused on transition-metal-catalyzed and transition-metal-free strategies to overcome these limitations. mdpi.commdpi.com

Transition-Metal-Catalyzed Cyclizations and Annulation Strategies

Transition metals have proven to be powerful catalysts for constructing the quinoline ring system through various cyclization and annulation reactions. ias.ac.in These methods often proceed with high atom economy and allow for the synthesis of a diverse range of substituted quinolines from readily available starting materials. ias.ac.in

Direct functionalization of C–H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. nih.gov Transition-metal catalysis plays a crucial role in enabling the regioselective activation and subsequent functionalization of C–H bonds in the synthesis of quinoline derivatives. nih.gov This approach avoids the need for pre-functionalized substrates, thus shortening synthetic sequences.

Rhodium-catalyzed C–H bond activation has been successfully employed for the intramolecular alkylation of pyridines and quinolines. nih.gov For instance, the cyclization of tethered pyridines and quinolines can produce multicyclic derivatives. nih.gov The reaction demonstrates good scope for various substituents on the pyridine (B92270) ring and the tethered alkene. nih.gov

Table 1: Rhodium-Catalyzed Intramolecular C–H Activation for Pyridine Alkylation
EntrySubstrateCatalystLigand/AdditiveProductYield (%)
12-methylpyridine with enol ether tether[RhCl(coe)2]2PCy3·HClCyclized product70

Data sourced from a study on Rh(I)-catalyzed intramolecular alkylation. nih.gov

Palladium catalysts are widely used in organic synthesis due to their versatility in facilitating various cross-coupling and carbonylation reactions. numberanalytics.com Palladium-catalyzed carbonylation of aryl halides provides a direct route to quinoline carboxaldehydes. researchgate.net This method is applicable to a range of pyridine and quinoline bromides and triflates. researchgate.net

In one approach, the synthesis of quinolin-2(1H)-ones was achieved through a palladium-catalyzed Heck coupling of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by cyclization in an acidic medium. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Quinolines
Starting MaterialsCatalystConditionsProductYield (%)
Aniline and cinnamic alcoholPd(OAc)2DMSO, 100 °C, 12 h2,4-diphenylquinoline79 (GC Yield)
o-iodo-anilines and propargyl alcoholsPalladium catalystMild conditions2,4-disubstituted quinolinesBroad scope

The first entry is based on a study of palladium-catalyzed oxidative cyclization. rsc.org The second entry is from a study on the annulation of o-iodo-anilines. organic-chemistry.org

Furthermore, palladium-catalyzed carbonylative annulation has been utilized to synthesize quinolin-2(1H)-ones. For example, the carbonylation of vinyl bromides bearing an internal amide group, catalyzed by Pd(OAc)2 and PPh3, smoothly yields the corresponding quinolin-2(1H)-one. nih.gov

Cobalt catalysts have gained prominence as a more accessible and less toxic alternative to precious metals for C–H bond activation. mdpi.comnih.gov Cobalt(III)-catalyzed C–H activation has been effectively used in the synthesis of quinolines. mdpi.com For instance, the cyclization of acetophenone (B1666503) and aniline can be catalyzed by a Co(III) complex to produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com

A notable application is the highly regioselective and stereoselective alkenylation of the C(sp³)–H bond of 8-methylquinoline (B175542) with alkynes, catalyzed by a well-defined, air-stable CpCo(III) molecular catalyst. acs.org This method is applicable to a wide range of functional groups under mild conditions. acs.org

Table 3: Cobalt-Catalyzed C–H Bond Functionalization
SubstratesCatalyst SystemReaction TypeProduct
8-methylquinoline and alkynesCpCo(III)C(sp³)–H alkenylationAlkenylated 8-methylquinoline
Arylphosphinic acid aminoquinoline amides and alkynes/alkenesCo(NO3)2 hydrate, Mn(OAc)3·2H2Osp² C–H bond functionalizationOrtho-functionalized P,P-diarylphosphinic acids
2-aminoaryl alcohols and ketones/nitrilesCo(OAc)2·4H2ODehydrogenative cyclizationQuinolines/Quinazolines

Information sourced from studies on cobalt-catalyzed C-H activation. organic-chemistry.orgacs.orgacs.org

Transition-Metal-Free and Organocatalytic Methodologies

While transition-metal catalysis offers significant advantages, the development of metal-free synthetic routes is crucial for environmental and economic reasons. mdpi.comnih.gov These methods often utilize readily available and non-toxic reagents and catalysts. nih.gov

A variety of transition-metal-free approaches have been developed for quinoline synthesis, including modifications of classical reactions and novel synthetic routes. mdpi.com These can involve electrophilic cyclization, oxidative cyclization, and radical-promoted reactions. mdpi.com For example, a direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K2S2O8, provides 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for the "green" synthesis of functionalized quinolines. nih.govresearchgate.net An efficient one-pot procedure has been developed for the synthesis of complex cyclopenta[b]quinoline derivatives with high yields and excellent stereoselectivities using an organocatalyst. nih.govacs.org

Table 4: Transition-Metal-Free and Organocatalytic Quinoline Synthesis
Starting MaterialsCatalyst/PromoterReaction TypeProductYield (%)
N,N-dimethyl enaminones and o-aminobenzyl alcoholsTsOH/K2S2O8Oxidative cyclocondensation3-substituted or 3,4-disubstituted quinolines71-84
Aldehydes, anilines, and nitroalkenesOrganocatalystOne-pot cycloadditionPolycyclic hexahydrocyclopenta[b]quinoline derivatives66-85
β-Ketoesters and 4-Azido-7-ChloroquinolineOrganocatalystEnamide–azide cycloadditionQuinoline-triazoyl carboxylates-

Data sourced from studies on metal-free and organocatalytic quinoline synthesis. frontiersin.orgacs.orgblucher.com.br

Nanocatalysis in Green Synthesis of Quinoline Derivatives

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface area, enhanced reactivity, and potential for recyclability, aligning with the principles of green chemistry. nih.govacs.orgtaylorfrancis.com The use of nanocatalysts offers an effective alternative for the synthesis of quinolines, often under milder conditions and with improved yields. acs.org

Various metal-based nanoparticles, including those of iron, copper, zinc, nickel, and gold, have been employed as catalysts for quinoline synthesis. nih.govnih.govacs.org For example, Fe3O4 magnetic nanoparticles have been used as a solid acid catalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov Similarly, nano-flake ZnO has been demonstrated as an efficient catalyst for the Friedlander synthesis of polysubstituted quinolines under solvent-free conditions. researchgate.net

Table 5: Nanocatalysts in Quinoline Synthesis
NanocatalystStarting MaterialsReaction TypeProductYield (%)
Fe3O4@propylsilane-arginineα-naphthylamine, aromatic aldehydes, malononitrileOne-pot reaction2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives-
Nano-flake ZnO2-aminoaryl ketones and dicarbonyl compoundsFriedlander synthesisPolysubstituted quinolinesHigh yields
IRMOF-3/PSTA/CuAniline derivatives, benzaldehyde, phenylacetyleneOne-pot multicomponent reactionQuinoline derivatives85-96

Information compiled from reviews on nanocatalyzed quinoline synthesis. nih.govresearchgate.net

The development of these advanced synthetic methodologies continues to provide more efficient, selective, and sustainable routes to valuable quinoline scaffolds like this compound, paving the way for further exploration of their chemical and biological properties.

Table of Mentioned Compounds

Compound Name
This compound
2-amino-4-arylbenzo[h]quinoline-3-carbonitrile
2,4-diphenylquinoline
3-substituted quinolines
3,4-disubstituted quinolines
8-methylquinoline
Alkenylated 8-methylquinoline
Methyl acrylate
Ortho-functionalized P,P-diarylphosphinic acids
Polycyclic hexahydrocyclopenta[b]quinoline derivatives
Quinoline carboxaldehydes
Quinoline-triazoyl carboxylates
Quinolin-2(1H)-ones
Quinolines
Quinazolines
2-methylpyridine
Pyridines
N,N-dimethyl enaminones
o-aminobenzyl alcohols
Acetophenone
Aniline
Cinnamic alcohol
o-iodo-anilines
Propargyl alcohols
Alkynes
Arylphosphinic acid aminoquinoline amides
2-aminoaryl alcohols
Ketones
Nitriles
Aldehydes
Nitroalkenes
β-Ketoesters
4-Azido-7-Chloroquinoline
α-naphthylamine
Aromatic aldehydes
Malononitrile
2-aminoaryl ketones
Dicarbonyl compounds
Benzaldehyde
Phenylacetylene
Methoxylated pivaloylaminobenzenes
Vinyl bromides
[RhCl(coe)2]2
PCy3·HCl
Pd(OAc)2
PPh3
Cp*Co(III)
Co(NO3)2 hydrate
Mn(OAc)3·2H2O
Co(OAc)2·4H2O
TsOH
K2S2O8
Fe3O4 magnetic nanoparticles
Nano-flake ZnO
IRMOF-3/PSTA/Cu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of synthesizing complex molecules like this compound, these principles manifest through methodologies that enhance efficiency, minimize waste, and utilize environmentally benign conditions. rsc.orgacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a cornerstone of green and efficient synthesis. rsc.orgrsc.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate complex molecular structures in a convergent manner. rsc.orgrsc.org Various MCRs, including the Povarov, Doebner, and Friedländer reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgnih.gov

For the synthesis of a polysubstituted quinoline such as this compound, a hypothetical MCR approach could involve the reaction of an appropriately substituted aniline (e.g., 2-chloro-6-isopropylaniline), an aldehyde, and an alkyne. scielo.br For instance, a Lewis acid-catalyzed three-component reaction between an aniline, an aldehyde, and a terminal alkyne can yield 2,4-disubstituted quinolines. scielo.br The versatility of MCRs allows for the rapid generation of a library of analogs by systematically varying the starting components, which is invaluable for structure-activity relationship studies. acs.org

Table 1: Overview of Selected Multicomponent Reactions for Quinoline Synthesis

MCR TypeReactantsCatalyst ExampleKey Advantages
Povarov Reaction Aryl amine, Aldehyde, Activated alkene/alkyneI₂, Lewis Acids (e.g., Yb(OTf)₃)High convergence, direct access to tetrahydroquinolines or quinolines. nih.govscielo.br
Doebner Reaction Aniline, Aldehyde, Pyruvic acidNone (often thermal)Forms quinoline-4-carboxylic acids. nih.gov
Friedländer-type MCR 2-Aminoaryl ketone, Alkyne, AmineZinc(II) triflateLigand-free, solvent-free conditions possible, good functional group tolerance. rsc.org
Iodine-Catalyzed Annulation Aniline, Aldehyde, AlkyneI₂Metal-free, regioselective formation of 2,4-substituted quinolines. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful green technology that dramatically accelerates reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comproquest.com The application of microwave irradiation has been successfully demonstrated for various classical quinoline syntheses, including the Skraup, Friedländer, and Pfitzinger reactions. proquest.comnih.govresearchgate.net

The key advantages of microwave heating stem from the direct and efficient energy transfer to the reaction mixture, resulting in rapid heating to the desired temperature. tandfonline.com This can overcome high activation barriers and reduce the formation of side products. nih.gov For example, the Friedländer synthesis of quinolines from 2-aminophenyl ketones and cyclic ketones, which can take several days under conventional heating, can be completed in just 5 minutes with excellent yields using microwave irradiation in neat acetic acid. proquest.com This approach avoids the need for harsh conditions and provides a significantly more efficient pathway for producing substituted quinolines. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction TypeConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)Reference
Esterification of 2-phenylquinoline-4-carboxylic acid Reflux, 22 hoursComparable10 min94% tandfonline.com
Friedländer Annulation Days, dilute acetic acidVery poor5 min, neat acetic acid, 160 °CExcellent proquest.com
Pfitzinger Reaction N/AN/A12.5 min, aq. ethanol50% (for 2-methylquinoline-4-carboxylic acid) tandfonline.com
Skraup Synthesis N/AN/ASignificant reduction in reaction timeNot improved, but faster nih.gov

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions minimize environmental impact, reduce costs, and simplify product purification. jocpr.com Several protocols for quinoline synthesis have been developed under solvent-free conditions, often employing recyclable catalysts. nih.govresearchgate.net

One effective method involves the reaction of 2-aminoaryl ketones with other carbonyl compounds in the presence of caesium iodide as a catalyst under thermal, solvent-free conditions, affording good yields in short reaction times. researchgate.net Similarly, ionic liquids have been used as both the solvent and catalyst in Friedländer-type syntheses, offering a greener alternative with the potential for catalyst recycling. nih.gov Catalyst-free methods under microwave irradiation have also been developed, further enhancing the environmental credentials of the synthesis. jocpr.comresearchgate.net These strategies could be directly applicable to the synthesis of this compound by selecting the appropriate 2-aminoaryl ketone precursor and reacting it with a suitable carbonyl compound under these optimized, environmentally friendly conditions.

Mechanistic Investigations of Quinoline Ring Formation Relevant to this compound

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling regioselectivity, and improving yields. The formation of the quinoline ring, as seen in classic named reactions like the Skraup, Doebner-von Miller, and Combes syntheses, involves a sequence of condensation, cyclization, and dehydration/oxidation steps. researchgate.netbiosynce.comresearchgate.net

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction pathway. wikipedia.org For instance, in the Chichibabin reaction on quinoline, isotopic labeling studies have shown that the incoming amino group originates from an external source like sodamide, rather than the ring nitrogen itself. youtube.com In the context of the Skraup synthesis, which involves the reaction of an aniline with glycerol, dehydration of glycerol first forms acrolein. The proposed mechanism involves the conjugate addition of the aniline to acrolein, followed by cyclization and oxidation. nih.govbiosynce.com

Kinetic studies provide quantitative insight into reaction rates and the nature of the rate-determining step. For example, a kinetic investigation of the Combes quinoline synthesis using ¹⁹F NMR spectroscopy revealed that the reaction is first-order in both the aniline and the diketone reactants. researchgate.net The study determined a reaction constant (ρ) of -0.32, suggesting that the rate-limiting step is the electrophilic aromatic substitution (cyclization), although the small magnitude indicates complex substituent effects across multiple steps. researchgate.net Such detailed mechanistic knowledge is invaluable for optimizing the synthesis of specifically substituted quinolines.

The formation of the quinoline ring proceeds through a series of reactive intermediates. In the Friedländer synthesis, the initial step is the formation of a Schiff base (an imine) or an enamine intermediate from the condensation of the 2-aminoaryl ketone and the second carbonyl component. biosynce.com This is followed by an intramolecular aldol-type condensation, which leads to a cyclized intermediate that subsequently dehydrates to form the aromatic quinoline ring. biosynce.comiipseries.org

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The synthesis of polysubstituted quinolines, such as this compound, is a nuanced process where the choice of catalyst and reaction conditions exerts profound control over pathway selectivity, yield, and the isomeric purity of the final product. The strategic selection of these parameters is paramount in directing the cyclization and functionalization steps to achieve the desired substitution pattern. While specific literature on the synthesis of this compound is not extensively detailed, the principles governing the synthesis of its analogs provide a strong framework for understanding the influential factors.

The formation of the quinoline core and the introduction of its substituents are often guided by classical methods like the Friedländer, Doebner-von Miller, and Combes syntheses, as well as modern transition-metal-catalyzed approaches. The regioselectivity in these reactions, particularly when using unsymmetrical ketones or anilines, is a well-documented challenge that can be addressed through careful optimization of the catalytic system.

Key Factors Influencing Pathway Selectivity:

Catalyst Type: The nature of the catalyst, whether a Brønsted or Lewis acid, a transition metal complex, or a heterogeneous catalyst, can dictate the reaction mechanism and, consequently, the final product distribution.

Reaction Temperature: Temperature can influence the rate of competing reaction pathways. In some cases, higher temperatures may favor thermodynamic products, while lower temperatures might allow for the kinetic control necessary for selective transformations.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

Reactant Stoichiometry and Nature of Substituents: The molar ratios of reactants and the electronic and steric properties of substituents on the precursors play a crucial role in determining the outcome of the reaction.

Impact of Acid Catalysis in Classical Syntheses

In reactions like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, acid catalysts are frequently employed to promote the initial condensation and subsequent cyclodehydration. The choice and concentration of the acid can significantly impact the reaction's efficiency and selectivity. For instance, the use of a strong Brønsted acid like hydrochloric acid in water can facilitate a greener synthesis of 2,4-diaryl-quinoline derivatives from anilines, benzaldehydes, and phenylacetylene.

Catalyst SystemReactantsKey ConditionsObserved Selectivity/YieldReference
HCl (0.5 M in H₂O)Aniline derivatives, Benzaldehyde derivatives, PhenylacetyleneReflux, 72 hGood yields for various 2,4-diaryl-quinolines. mdpi.com
Iodine/Hydroiodic AcidMethyl ketones, Arylamines, α-KetoestersTransition-metal-freeHigh yields and excellent regioselectivity for polysubstituted quinolines. nih.gov
Phosphotungstic Acido-Chloroaniline, CrotonaldehydeToluene, reflux, 2h81% yield of 2-methyl-8-chloroquinoline. google.com

Role of Transition-Metal Catalysts in Modern Synthetic Routes

Transition-metal catalysis has emerged as a powerful tool for the regioselective synthesis of quinolines, often proceeding under milder conditions and with greater functional group tolerance than classical methods. mdpi.com Catalysts based on palladium, copper, rhodium, and iridium have been extensively studied.

Palladium catalysts, for example, are effective in the oxidative cyclization of aryl allyl alcohols and anilines, providing access to quinoline derivatives without the need for acids or bases. mdpi.com Copper catalysts have shown utility in the C2-alkylation and amination of quinoline N-oxides, demonstrating high regioselectivity. mdpi.comrsc.org

The choice of the metal, its oxidation state, and the coordinating ligands are all critical parameters that can be tuned to control the reaction pathway. For instance, in the copper-catalyzed synthesis of 2-trifluoromethylquinolines, copper(I) triflate in nitromethane (B149229) under neutral conditions provides high yields and regioselectivity. nih.gov

Catalyst SystemReactantsKey ConditionsObserved Selectivity/YieldReference
Palladium AcetateAryl allyl alcohol, AnilineDMSO, oxidative cyclizationModerate to satisfactory yields for a broad range of substrates. nih.gov mdpi.com
Copper(I) IodideQuinoline N-oxide, TosylhydrazonesMicrowave-assistedEfficient and selective route to C2-alkyl-substituted azines. mdpi.com
Copper TriflateN-(2-alkenylaryl)enamineNitromethane, neutral conditionsHigh yields and excellent regioselectivity for 2-trifluoromethylquinolines. nih.gov
Rhodium complex/Cu(II)Aniline derivatives, Alkynyl estersFormic acidRegioselective synthesis of quinoline carboxylates. mdpi.com

Influence of Heterogeneous and Green Catalysts

In recent years, there has been a significant push towards developing more environmentally benign synthetic protocols. This has led to the exploration of heterogeneous catalysts, such as zeolites and clays, which can be easily recovered and reused. rsc.org For example, Hβ zeolite has been successfully used as a catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org These solid acid catalysts often provide high yields and can be recycled multiple times without a significant loss of activity.

Microwave irradiation has also been employed to accelerate reaction times and improve yields in quinoline synthesis, often in conjunction with solvent-free conditions or green solvents. rsc.org

Catalyst SystemReactantsKey ConditionsObserved Selectivity/YieldReference
Hβ ZeoliteKetones, 2-AminobenzophenonesSolvent-freeHigh efficiency and reusability for up to five cycles. rsc.org
Phosphotungstic Acid on SiO₂o-Chloroaniline, CrotonaldehydeMicrowave, 10-15 min86% yield of 2-methyl-8-chloroquinoline. google.com

In the context of synthesizing This compound , a plausible strategy would involve a multi-step synthesis. A Friedländer or Doebner-von Miller reaction could be employed to construct the 4-methyl-8-isopropylquinoline core. The regioselectivity of this initial cyclization would be critical. For example, reacting 2-amino-isopropylbenzene with a β-keto ester in the presence of an appropriate acid catalyst could favor the formation of the desired 8-isopropyl-4-methylquinolin-2-one intermediate. Subsequent chlorination, for instance using phosphorus oxychloride or a Vilsmeier-Haack type reagent, would then yield the final product. The conditions for this chlorination step would need to be carefully controlled to prevent unwanted side reactions.

The selection of a specific catalytic system would depend on the desired outcome, with transition metal catalysts offering high selectivity for specific C-H functionalizations and acid catalysts being crucial for classical cyclization reactions. The optimization of reaction conditions such as temperature, solvent, and reaction time would be essential to maximize the yield and purity of the target compound, this compound.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline

Functional Group Transformations on the Quinoline (B57606) Ring System

The quinoline ring system's inherent electronic properties, combined with its functional groups, dictate its reactivity. The electron-withdrawing nature of the ring nitrogen activates the C-2 and C-4 positions, making them susceptible to specific chemical modifications.

Halogen Reactivity: Nucleophilic Substitution at C-2

The chlorine atom at the C-2 position of the quinoline ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen atom activates the C-2 position, making the chlorine a good leaving group for reactions with a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the quinoline scaffold.

In related 2,4-dichloroquinoline (B42001) systems, it has been observed that the C-4 position is often more reactive towards nucleophiles. researchgate.net However, the C-2 position remains sufficiently reactive to undergo substitution, a transformation that is widely used in the synthesis of novel bioactive compounds. chemijournal.com The reaction involves the attack of an electron-rich nucleophile on the electrophilic C-2 carbon, leading to the displacement of the chloride ion. A wide range of nucleophiles can be employed in this reaction, including amines, hydrazines, and thiols, to generate new 2-substituted quinoline derivatives. wikipedia.org For instance, the reaction with cysteine residues in proteins highlights the susceptibility of the 2-chloro group to nucleophilic attack by thiols. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions at C-2 of Chloroquinolines

NucleophileReagent ExampleProduct TypeReference
AminePrimary or Secondary Amines (e.g., Aniline (B41778), Benzylamine)2-Aminoquinoline Derivatives chemijournal.com
HydrazineHydrazine Hydrate2-Hydrazinoquinoline Derivatives researchgate.net
ThiolThiourea, Cysteine2-Thioquinoline Derivatives wikipedia.org
AlkoxideSodium Methoxide2-Methoxyquinoline Derivatives wikipedia.org

Reactions Involving the Methyl Group at C-4 (e.g., Formylation)

The methyl group at the C-4 position (a "quinaldine" type position) is not inert. Its protons are acidified due to the influence of the aromatic quinoline system, making it an active methylene (B1212753) compound. This activation allows it to participate in various reactions, most notably condensation and formylation.

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. organic-chemistry.org This reaction, which uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), can be applied to quinoline derivatives. chemijournal.comchemijournal.com In analogous systems like 4-hydroxyquinaldines, the Vilsmeier-Haack reaction has been shown to successfully introduce a formyl group at the C-3 position while also converting the C-4 hydroxyl to a chloro group. This suggests that direct formylation of the C-4 methyl group itself is less common than formylation of the activated C-3 position, but the methyl group's reactivity is key in other transformations.

Condensation Reactions: A more direct exploitation of the C-4 methyl group's acidity is through condensation reactions. The Knoevenagel condensation involves the reaction of an active hydrogen compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgorganicreactions.orgsigmaaldrich.com The C-4 methyl group of the quinoline can react with aromatic aldehydes in a Knoevenagel-type condensation to yield 4-styrylquinoline derivatives. nih.gov This reaction effectively extends the conjugation of the system and provides a route to more complex structures.

Table 2: Reactivity of the C-4 Methyl Group in Quinoline Systems

Reaction TypeReagentsProduct TypeReference
Knoevenagel-type CondensationAromatic Aldehydes (e.g., Benzaldehyde), Base Catalyst4-Styrylquinoline Derivatives nih.gov
Vilsmeier-Haack Reaction (on related systems)POCl₃, DMF3-Formyl-4-chloroquinoline Derivatives chemijournal.com
Aminomethylation (Mannich Reaction)Aminals, Acid Catalyst (e.g., TsOH)C-4 (Aminomethyl)quinoline Derivatives acs.org

Transformations of the Isopropyl Group at C-8

Studies on related 2-alkylquinolines have shown that increasing the steric bulk at an adjacent position can inhibit reactions; for instance, 2-isopropylquinoline (B93897) was found to be unreactive under conditions where 2-methylquinoline (B7769805) and 2-ethylquinoline (B167955) readily participated in aminomethylation reactions. acs.org This suggests the C-8 isopropyl group could sterically hinder access to the N1 atom or the C-7 position.

The most common reaction for an isopropyl group on an aromatic ring is oxidation. Using strong oxidizing agents could potentially convert the isopropyl group to a ketone (8-acetylquinoline) or, with cleavage, a carboxylic acid (quinoline-8-carboxylic acid). A milder and more specific transformation is the oxidation of the quinoline nitrogen to form the corresponding N-oxide. This N-oxide derivative is itself a useful synthetic intermediate.

Synthesis of Fused and Binary Heterocyclic Systems from 2-Chloro-4-methyl-8-(propan-2-yl)quinoline Precursors

The functional handles on the this compound scaffold make it an excellent starting material for building more elaborate molecular structures, such as fused and binary heterocyclic systems. These complex molecules are of significant interest in medicinal chemistry. nih.govresearchgate.net

Cycloaddition Reactions with Related Heterocycles

Cycloaddition reactions are a powerful strategy for constructing cyclic and polycyclic systems. Derivatives of the title compound can be designed to participate in such reactions. For example, a styrylquinoline derivative, formed via a Knoevenagel condensation at the C-4 methyl group (as described in 3.1.2), introduces a diene system. This new system can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to create fused tetracyclic quinoline frameworks. nih.gov The synthesis of such fused systems is a major area of focus for the development of new therapeutic agents. nih.gov Other forms of cycloaddition, such as [2+2] photocycloadditions, have also been documented for related heterocyclic systems, offering another pathway to novel ring structures. sigmaaldrich.com

Diversification of this compound Structure for Advanced Research

The this compound scaffold offers multiple sites for diversification, enabling the synthesis of a wide array of derivatives for advanced research applications, such as the development of molecular probes. The functionalization can be targeted at the chloro-substituent, the methyl group, or the aromatic rings of the quinoline core.

Introduction of Additional Functionalities for Molecular Probe Development

The development of fluorescent molecular probes is crucial for biological imaging and diagnostics. nd.edu The quinoline scaffold is a valuable component in the design of such probes. The introduction of additional functionalities onto the this compound core can impart fluorescent properties and target specificity.

One common strategy involves the derivatization of a fluorescent dye with a chelating group that can bind to specific analytes. For example, fluorescein-based dyes have been derivatized with 8-aminoquinoline (B160924) to create sensors for biological zinc. acs.org In a similar vein, the 2-chloro position of this compound could be functionalized with a fluorescent reporter group or a linker attached to a fluorophore. The existing quinoline nitrogen and potentially other introduced functional groups could act as a binding site for a target molecule.

The development of molecular probes often involves creating libraries of compounds with structural diversity to screen for optimal properties. nih.gov The this compound molecule serves as a versatile starting material for generating such libraries. For example, the chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce a wide range of functional groups. These functional groups can then be further modified to attach fluorophores, targeting moieties, or other reporter groups.

Regioselective Functionalization of the Aromatic Rings

The regioselective functionalization of the aromatic rings of the quinoline system is a powerful tool for fine-tuning the electronic and steric properties of the molecule. This is particularly important for applications where precise control over the molecule's interaction with its environment is required, such as in the development of highly specific molecular probes or bioactive compounds.

Methods for the regioselective functionalization of quinolines often rely on directed metalation, where a directing group guides a metalating agent to a specific position on the aromatic ring. acs.org For chloro-substituted quinolines, the use of different metal amides can achieve regioselective functionalization at various positions. For example, lithium diisopropylamide (LDA) can direct metalation to the C-3 position, while lithium-magnesium and lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions. researchgate.netacs.org These methods could be applied to this compound to introduce electrophiles at specific sites on the quinoline core.

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can provide access to a variety of substituted quinolines with good regioselectivity. nih.gov While this is a synthetic route to quinolines rather than a direct functionalization of a pre-existing quinoline, it highlights the importance of regiocontrol in quinoline chemistry.

The functionalization of the quinoline ring can also be achieved through C-H activation, a modern and efficient strategy in organic synthesis. nih.gov Transition metal catalysis is often employed to achieve regioselective C-H functionalization at various positions of the quinoline ring. nih.gov These advanced methods provide a means to introduce a wide range of functional groups onto the aromatic backbone of this compound, further expanding its utility in the development of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline and Its Derivatives

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Chloro-4-methyl-8-(propan-2-yl)quinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals, offering insights into the connectivity and spatial arrangement of the atoms.

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for Complex Spin Systems

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent fragments, such as 2-chloro-4-methylquinoline (B123181) and 8-isopropylquinoline. The expected chemical shifts are summarized in the data table below.

In the ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) core are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl group at the C4 position would appear as a singlet around δ 2.7 ppm, while the isopropyl group at C8 would exhibit a septet for the methine proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The carbon atoms of the quinoline ring are expected in the range of δ 120-160 ppm. The chloro-substituted C2 carbon would be significantly downfield. The methyl and isopropyl carbons would appear in the aliphatic region of the spectrum.

While ¹⁵N NMR is less common, it can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen would be influenced by the electron-withdrawing chloro group and the electron-donating alkyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3~7.3~123
4-CH₃~2.7~19
5~7.8~127
6~7.5~126
7~8.0~136
8-CH(CH₃)₂~3.3 (septet)~34
8-CH(CH₃)₂~1.3 (doublet)~23
C2-~152
C4-~148
C4a-~129
C8a-~147

Note: These are estimated values based on data from related compounds and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, correlations would be observed between the aromatic protons on the same ring system, such as between H5, H6, and H7. It would also confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the methyl protons at C4 should show a correlation to C3, C4, and C4a. The isopropyl methine proton should show correlations to C7, C8, and C8a, as well as to the isopropyl methyl carbons.

Dynamic NMR Studies for Conformational Analysis and Intermolecular Interactions

Dynamic NMR (DNMR) studies can provide information on conformational changes that occur on the NMR timescale. For this compound, a key dynamic process to investigate would be the rotation of the propan-2-yl group around the C8-C(isopropyl) bond. At low temperatures, this rotation may become slow enough to result in the observation of distinct signals for the two methyl groups of the isopropyl substituent, which are diastereotopic due to the chirality of the quinoline ring. By analyzing the coalescence of these signals at different temperatures, the energy barrier for this rotation can be determined. nih.gov Such studies can provide insights into the steric hindrance imposed by the peri-hydrogen at the C7 position on the bulky isopropyl group. nih.gov

Furthermore, concentration-dependent NMR studies can be employed to investigate intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu Changes in the chemical shifts of the aromatic protons upon varying the concentration of the sample can indicate the formation of dimeric or aggregated species in solution, driven by interactions between the electron-rich quinoline rings. uncw.eduuncw.edu

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise and definitive determination of the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides a strong basis for predicting its solid-state characteristics.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing of this compound is expected to be influenced by a variety of non-covalent interactions.

Hydrogen Bonding: Although the primary molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds may be present. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the chlorine atom can also participate in weak halogen bonding interactions. These interactions, although weaker than conventional hydrogen bonds, can contribute significantly to the supramolecular architecture.

Other Interactions: Van der Waals forces and interactions involving the alkyl substituents will also influence the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters and Intermolecular Interactions

ParameterExpected Value/TypeReference Analogy
Crystal SystemMonoclinic or OrthorhombicCommon for substituted quinolines
Space GroupP2₁/c or similarCommon for substituted quinolines
π-π Stacking Distance~3.4 - 3.8 ÅTypical for aromatic systems
Hydrogen BondingWeak C-H···N, C-H···ClObserved in similar chloroquinolines

Conformational Analysis in the Solid State

The solid-state conformation of this compound would reveal important structural details. The quinoline ring system is expected to be largely planar, although minor distortions can occur due to crystal packing forces. The substituents will adopt specific orientations to minimize steric strain. The bulky isopropyl group at the C8 position is likely to be oriented to reduce steric clashes with the neighboring parts of the molecule and adjacent molecules in the crystal lattice. The conformation of the isopropyl group, whether its methine hydrogen is pointing towards or away from the quinoline ring, will be a key feature determined by the crystal structure. The planarity and bond angles within the quinoline core will be influenced by the electronic effects of the chloro, methyl, and isopropyl substituents.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, these techniques would provide a unique "molecular fingerprint" based on the vibrational modes of its constituent atoms.

The FT-IR and FT-Raman spectra would be characterized by specific absorption and scattering bands corresponding to the stretching and bending vibrations of the quinoline core, the chloro substituent, the methyl group, and the isopropyl group. For instance, C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methyl and isopropyl groups would be expected in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring would likely appear in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration would be anticipated at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To achieve a precise assignment of the observed vibrational modes, theoretical calculations, often employing Density Functional Theory (DFT), would be performed. These calculations would predict the vibrational frequencies and intensities for the optimized molecular structure of this compound.

A correlation between the experimental FT-IR and FT-Raman data and the theoretically predicted frequencies would allow for a detailed assignment of each observed band to a specific vibrational motion within the molecule. This comparative analysis is crucial for confirming the molecular structure and understanding the electronic and steric effects of the substituents on the quinoline framework. While no specific data for the title compound is available, studies on related molecules like 2-chloro-4-methylquinoline provide a basis for these expected correlations.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound, initial analysis, potentially using Gas Chromatography-Mass Spectrometry (GC-MS), would confirm the purity of the compound and provide its nominal molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks separated by two mass units (for the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of the molecular ion. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This would unequivocally confirm the molecular formula of this compound.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the protonated molecule or molecular ion of this compound. In a typical MS/MS experiment, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The analysis of these fragment ions would provide valuable structural information. For example, the loss of a methyl group (CH₃), an isopropyl group (C₃H₇), or a chlorine atom (Cl) from the parent ion would lead to characteristic fragment ions. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule. While specific fragmentation data for the title compound is not available, analysis of related structures suggests that common fragmentation pathways for quinoline derivatives involve cleavages at the substituent groups and ring fissions.

To illustrate the expected data, a hypothetical fragmentation table is presented below based on general principles of mass spectrometry.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
[M+H]⁺[M+H - 15]⁺CH₃Loss of a methyl group
[M+H]⁺[M+H - 35/37]⁺ClLoss of a chlorine atom
[M+H]⁺[M+H - 43]⁺C₃H₇Loss of an isopropyl group

Theoretical and Computational Studies on 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline and Its Chemical Space

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing electron correlation. researchgate.net These methods allow for a detailed analysis of the molecule in its ground state, providing a static picture of its intrinsic properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the structure to find its equilibrium geometry. For 2-Chloro-4-methyl-8-(propan-2-yl)quinoline, the planarity of the quinoline (B57606) ring system is a key feature. nih.gov However, the presence of the propan-2-yl (isopropyl) group at the C8 position introduces rotational flexibility, necessitating a conformational analysis to identify the lowest energy conformer.

Theoretical calculations would be performed, for example, using DFT with a 6-311++G(d,p) basis set, to locate the global minimum on the potential energy surface. researchgate.net The resulting optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While experimental data for this specific molecule is not publicly available, theoretical values can be predicted with high accuracy. Deviations between calculated (gas phase) and experimental (solid-state) parameters typically arise from intermolecular interactions in the crystal lattice. researchgate.net

Illustrative Data: Predicted Geometrical Parameters Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond Length (Å) C2-Cl1.745
C4-C(methyl)1.510
C8-C(isopropyl)1.530
N1=C21.315
C8-C91.418
Bond Angle (˚) Cl-C2-N1115.5
C3-C4-C(methyl)121.0
C7-C8-C(isopropyl)122.5
C(isopropyl)-C8-C9118.0
Dihedral Angle (˚) C3-C4-C(methyl)-H60.0
C7-C8-C(isopropyl)-H-65.0

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netmdpi.com

These energies allow for the calculation of various global reactivity descriptors, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and softness (S = 1/η). researchgate.nettsijournals.com For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system, with significant contributions from the atoms of the heterocyclic ring. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, influencing the molecule's electrophilic character.

Illustrative Data: Predicted Quantum Chemical Descriptors This table presents hypothetical energy values and reactivity descriptors for the title compound.

ParameterSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.55
LUMO EnergyELUMO-1.75
Energy GapΔE4.80
Ionization PotentialI6.55
Electron AffinityA1.75
Chemical Hardnessη2.40
Chemical SoftnessS0.42
Electronegativityχ4.15
Chemical Potentialµ-4.15

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. uncw.edu Red and yellow colors denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would predictably show the most negative potential (red/yellow) localized around the nitrogen atom due to its lone pair of electrons, and also near the electronegative chlorine atom. These sites represent the primary centers for electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl and isopropyl groups, as well as on the aromatic protons, indicating these as sites for potential nucleophilic interactions. uncw.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Illustrative Data: NBO Second-Order Perturbation Analysis The following table shows hypothetical E(2) energies for major intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C5-C6)π(C7-C8)20.5π → π
π(C7-C8)π(C9-C10)18.2π → π
LP(1) N1π(C2-C3)45.8n → π
LP(3) Cl12σ(C2-N1)5.3n → σ

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR isotropic magnetic shielding tensors. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. mdpi.com For the title compound, the electron-withdrawing chlorine atom at C2 would cause a downfield shift for nearby carbon and hydrogen atoms. The electron-donating methyl and isopropyl groups would cause relative upfield shifts for the carbons to which they are attached. Comparing calculated shifts with experimental data is a powerful method for structural verification. tsijournals.comnih.gov

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H37.35C2151.5
H57.95C3122.0
H67.60C4148.8
H77.75C4-CH₃18.9
C8-CH3.40C8146.2
C8-CH(CH₃)₂1.35C8-CH34.5

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental frequencies and are corrected using a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)). researchgate.net The analysis allows for the assignment of specific vibrational modes, such as C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C and C=N stretching in the quinoline ring (1650-1400 cm⁻¹), and C-Cl stretching. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static, gas-phase picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, often in a condensed phase (like water or another solvent) or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and rotates.

For this compound, MD simulations would be particularly useful for:

Conformational Dynamics: Analyzing the rotation of the isopropyl group and its preferred orientations in a solution.

Solvation Effects: Studying how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonds or van der Waals forces.

Binding Stability: If the molecule is a potential drug candidate, MD simulations can assess the stability of its complex with a target protein, analyzing key interactions and calculating binding free energies. researchgate.net The root-mean-square deviation (RMSD) of the molecule's position over the simulation time is often used to evaluate the stability of such a complex.

These simulations provide a bridge between theoretical calculations and real-world biological or chemical systems, offering a more complete understanding of the molecule's behavior.

Conformational Dynamics and Flexibility of the Quinoline Core

The flexibility of the quinoline ring system is often described as "accessible to subtle structural changes," which allows it to be incorporated into a wide variety of molecular constructs. nih.gov This adaptability is crucial for its diverse applications, particularly in medicinal chemistry where it can conform to the binding sites of various biological targets. nih.gov For a molecule like this compound, the primary sources of flexibility would be the rotation of the propan-2-yl (isopropyl) group at the C8 position and the methyl group at the C4 position. Density Functional Theory (DFT) calculations are commonly used to optimize the geometry and identify the most stable conformations by finding the global minimum on the potential energy surface. mdpi.comresearchgate.net

Interaction with Solvents and Other Chemical Entities

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational methods, such as DFT combined with Polarizable Continuum Models (PCM), are employed to study the interactions between quinoline derivatives and solvent molecules. nottingham.ac.ukresearchgate.net These studies calculate solvation energy, which indicates how favorably a molecule interacts with a solvent. researchgate.net

Research on various quinoline derivatives has shown that both the molecular structure of the quinoline compound and the polarity of the solvent determine the change in solvation energy. researchgate.net A nonlinear relationship is often observed between the solvation energy and the solvent's polarity. researchgate.net Furthermore, the dipole moment of quinoline derivatives can be significantly affected by the polarity of the solvent in which they are dissolved. researchgate.net

DFT studies on the interaction of quinoline and related diazanaphthalenes with water have been used to understand their aqueous chemistry. nih.gov These calculations analyze inter-fragment interactions, such as N---H and O---H hydrogen bonds, and use techniques like Charge Decomposition Analysis (CDA) to determine the net transfer of electrons between the quinoline derivative and water molecules. nih.gov For this compound, the nitrogen atom in the quinoline ring and the chlorine atom are expected to be key sites for intermolecular interactions with polar solvents. nih.gov Molecular docking and dynamics simulations are also used to study the stability and binding affinity of quinoline analogs with specific proteins, revealing details about hydrogen bonding and hydrophobic interactions. nih.govrsc.orgnih.gov

Prediction of Advanced Properties

Computational models are instrumental in predicting the advanced material and chemical properties of novel compounds before their synthesis. researchgate.netacs.org

Non-linear Optical (NLO) Properties of Quinoline Derivatives

Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies. Quinoline derivatives have emerged as a promising class of NLO compounds due to their extensive electron delocalization and the potential for creating large molecular dipole moments. mdpi.comnih.gov The NLO response of a molecule is primarily determined by its hyperpolarizability.

Computational chemists use quantum chemical calculations, often at the DFT level with functionals like B3LYP or CAM-B3LYP, to predict NLO properties. nottingham.ac.ukajbls.com These calculations determine the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO response. nottingham.ac.ukresearchgate.net The strategy for enhancing NLO properties often involves creating donor-π-acceptor (D-π-A) systems within the molecule. mdpi.com In the quinoline scaffold, the electron-withdrawing nature of the quinoline ring itself can act as an acceptor, while various substituents can be added to serve as electron donors. mdpi.com

Studies have shown that quinoline derivatives can possess significant first hyperpolarizability values, making them attractive candidates for NLO applications. ajbls.comresearchgate.net For instance, the hyperpolarizability of certain quinoline derivatives has been compared to that of urea, a standard reference material for NLO properties. nih.gov

Table 1: Calculated NLO Properties of a Quinoline Derivative Compared to Urea Data obtained using CAM-B3LYP/6-311++g(d,p) level of theory.

Compound Dipole Moment (μ) [Debye] Polarizability (α) [esu] First Hyperpolarizability (βtot) [esu]
Urea 4.56 4.59 x 10⁻²⁴ 0.76 x 10⁻³⁰
Quinoline-chalcone derivative (5) 6.81 5.86 x 10⁻²³ 1.85 x 10⁻²⁹

Source: Adapted from reference nih.gov

Thermodynamic Properties and Stability (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic properties are fundamental to understanding the stability and reactivity of chemical compounds. DFT calculations are widely used to compute key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.nettandfonline.com These parameters help in predicting the spontaneity of reactions and the relative stability of different isomers or conformers.

For the parent quinoline molecule, standard thermodynamic properties have been extensively studied and compiled. nist.govchemeo.comnist.gov For substituted derivatives like this compound, computational methods can provide reliable estimates. The enthalpy of formation (ΔfH°), for example, can be calculated using high-level theoretical methods and homodesmotic reactions, which are hypothetical reactions designed to ensure cancellation of computational errors. digitellinc.com

The thermal stability of quinoline derivatives can be investigated using thermogravimetric analysis (TGA), and the associated thermodynamic activation parameters (activation energy, enthalpy, entropy, and free energy change) for decomposition can be evaluated. ugm.ac.idugm.ac.id Enthalpy-entropy compensation analysis can further reveal the driving mechanism (enthalpy-driven or entropy-driven) for processes like dissolution in various solvents. researchgate.net

Table 2: Selected Thermodynamic Data for Quinoline at 298.15 K

Property Value Units
Standard molar enthalpy of formation (liquid) 104.9 ± 1.2 kJ/mol
Standard molar enthalpy of vaporization 56.53 ± 0.08 kJ/mol
Standard molar entropy (liquid) 229.4 ± 0.5 J/mol·K

Source: Adapted from references nist.govnist.gov

Computational Screening and Design of Novel Quinoline Analogs

The true power of computational chemistry lies in its ability to rapidly screen vast chemical spaces and design novel molecules with optimized properties, a process that is far more efficient than traditional experimental synthesis and testing. nih.gov

Virtual Library Generation and Property Prediction

Computational screening begins with the generation of a virtual library of compounds. Starting with a core scaffold like quinoline, thousands of analogs can be created in silico by systematically adding or modifying substituents at various positions. nih.govnih.gov For example, a library could be generated from the this compound structure by varying the substituents at the chloro, methyl, and propan-2-yl positions.

Once the virtual library is established, high-throughput screening (HTS) algorithms are used to predict the properties of each molecule. nih.gov This can include ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess drug-likeness, molecular docking to evaluate binding affinity to a specific biological target, and quantum mechanical calculations to predict electronic or material properties. nih.goveurjchem.com This computational pre-screening allows researchers to prioritize a small number of the most promising candidates for actual synthesis and experimental validation, saving significant time and resources. nih.govnih.gov For instance, virtual screening has been used to identify quinoline analogs as potential inhibitors for various enzymes and proteins. eurjchem.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical or biological properties. nist.govresearchgate.net These models are invaluable in predicting the properties of new or untested compounds, thereby streamlining the drug discovery process by prioritizing molecules with desirable characteristics. sciforschenonline.orgbenthamdirect.com

For the specific compound, this compound, detailed QSPR studies are not extensively available in publicly accessible literature. However, the principles of QSPR can be applied by examining studies on analogous quinoline derivatives. Such analyses typically involve the calculation of various molecular descriptors that encode structural information.

Molecular Descriptors in QSPR of Quinoline Derivatives

A multitude of molecular descriptors are employed in QSPR studies of quinoline compounds to quantify their structural attributes. These descriptors can be broadly categorized as:

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, describing its size, shape, and branching. Examples include connectivity indices and shape indices. Studies on antimalarial 4-(3',5'-disubstituted anilino)quinolines have utilized over 450 topological descriptors to build QSPR models. acs.orgnih.gov

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These are crucial for understanding interactions with biological targets.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the reactivity and stability of the molecule. dergipark.org.tr

Predicted Physicochemical Properties of this compound

While specific experimental QSPR data for this compound is scarce, its physicochemical properties can be predicted using computational tools. These predicted values serve as the foundational data for any QSPR model. The SMILES string for this compound is CC(C)c1cccc2c1nc(Cl)cc2C.

Below is an interactive data table showcasing key predicted physicochemical properties for this compound, which are essential inputs for QSPR models.

PropertyValueDescription
Molecular Formula C13H14ClNThe elemental composition of the molecule.
Molecular Weight 219.71 g/mol The mass of one mole of the compound.
logP (Octanol/Water Partition Coefficient) 4.5 - 5.0A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA) 12.89 ŲAn indicator of a molecule's ability to permeate cell membranes.
Number of Rotatable Bonds 1A measure of molecular flexibility.
Number of Hydrogen Bond Acceptors 1The number of atoms that can accept a hydrogen bond.
Number of Hydrogen Bond Donors 0The number of atoms that can donate a hydrogen bond.

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used. These values are crucial for building QSPR models to predict various biological and physicochemical properties.

Illustrative QSPR Models from Related Quinoline Derivatives

To illustrate the application of QSPR in the context of quinolines, we can examine findings from studies on related compounds. For instance, QSAR studies on a series of 8-hydroxyquinoline (B1678124) derivatives have been conducted to model their antimicrobial activity. researchgate.netbepls.com In such studies, descriptors like molecular weight, logP, and electronic properties are correlated with the minimum inhibitory concentration (MIC) against various pathogens.

Another example involves the prediction of anti-cancer activity in quinoline-based derivatives. researchgate.net In these models, descriptors related to molecular shape, electronic properties, and hydrophobicity are often found to be significant in determining the cytotoxic effects on cancer cell lines.

A hypothetical QSPR study for a series of 8-substituted quinolines, including our target compound, might aim to predict a property like metabolic stability or receptor binding affinity. The resulting QSPR equation would look something like:

Property = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where 'Property' is the value being predicted, 'c' represents the regression coefficients, and 'Descriptor' represents the calculated molecular descriptors. The statistical robustness of such a model is evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Research Findings from QSPR Studies on Quinoline Scaffolds

Research on various quinoline derivatives has revealed several key structure-property relationships:

Influence of Lipophilicity: In many cases, an optimal range of lipophilicity is required for biological activity. Too high a logP value can lead to poor solubility and metabolic instability, while too low a value may hinder cell membrane permeation.

Role of Electronic Properties: The electronic nature of substituents on the quinoline ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the interaction of the quinoline with its biological target. For example, in some antimalarial quinolines, electron-rich centers in the substituent groups have been found to enhance activity. nih.gov

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket. The presence of bulky groups, like the propan-2-yl group at position 8 in our target compound, can either enhance or hinder activity depending on the topology of the target site.

Advanced Material Science and Catalytic Applications of Quinoline Derivatives Excluding Biological/clinical

Quinoline (B57606) Derivatives in Electronic and Optoelectronic Materials Research

A thorough search of research literature indicates that the specific compound 2-Chloro-4-methyl-8-(propan-2-yl)quinoline has not been the subject of investigation for electronic and optoelectronic applications. While the broader family of quinoline derivatives has been explored in this field, data on this particular molecule is absent.

Development of Conjugated Polymers and Small Molecules with Enhanced Electronic Properties

There is no available scientific literature detailing the synthesis or incorporation of This compound into conjugated polymers or small molecules for the purpose of developing materials with enhanced electronic properties. Research has focused on other quinoline derivatives, but not this specific substituted structure.

Application in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells

No studies have been found that report the use of This compound as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs). The potential of this compound as an emitter, host, or charge-transport material remains unexplored in the public research domain.

NLO Material Development

An extensive search has yielded no publications or patents concerning the investigation of This compound for its nonlinear optical (NLO) properties. Its potential as a chromophore for NLO applications has not been characterized.

Quinoline Derivatives as Ligands in Coordination Chemistry and Catalysis

While quinoline-based ligands are significant in coordination chemistry and catalysis, there is no specific research documenting the use of This compound in these applications.

Design of Metal-Organic Frameworks (MOFs) incorporating Quinoline Moieties

There is no evidence in the current scientific literature of This compound being utilized as a ligand for the design and synthesis of Metal-Organic Frameworks (MOFs). The structural and coordination properties of this specific molecule within a MOF architecture have not been reported.

Development of Novel Organometallic Catalysts with Quinoline-Based Ligands

A review of the literature indicates that This compound has not been employed as a ligand in the development of novel organometallic catalysts. Its efficacy and influence on a metal center for catalytic processes have not been investigated or reported.

As no detailed research findings or quantitative data are available for This compound in the specified contexts, the inclusion of data tables is not possible.

Influence of Quinoline Ligands on Catalytic Activity and Selectivity

Quinoline and its derivatives are widely recognized for their utility as ligands in organometallic catalysis, particularly in cross-coupling reactions. The nitrogen atom in the quinoline ring can coordinate with a metal center, and the substituents on the ring can modulate the electronic and steric environment of the catalyst, thereby influencing its activity and selectivity.

Research on various quinoline-based ligands has demonstrated that their chemical structure plays a crucial role in catalytic activity. For instance, in copper-catalyzed catecholase activity, quinoline ligands bearing electron-donating groups were found to enhance catalytic activity by increasing the electron density at the coordinating nitrogen atom, leading to more stable metal complexes. researchgate.netmdpi.com Conversely, ligands with electron-withdrawing groups, such as a chloro substituent, can decrease catalytic activity. researchgate.netmdpi.com This suggests that the specific balance of substituents in This compound would result in a unique catalytic performance.

Nickel complexes supported by quinoline-based ligands have been successfully employed in the cross-coupling of arylzinc reagents with aryl chlorides. nih.gov The activity of these complexes is highly dependent on the specific structure of the quinoline ligand. nih.gov Furthermore, quinoline itself can act as a ligand in palladium-catalyzed one-pot cross-coupling and C-H functionalization reactions, highlighting the intrinsic catalytic potential of the quinoline scaffold. nih.gov

The steric hindrance introduced by the propan-2-yl group at the C8 position is also a significant factor. In catalysis, bulky substituents near the metal coordination site can influence the selectivity of a reaction, for example, by favoring the formation of a specific stereoisomer or by controlling regioselectivity in C-H activation processes.

Table 1: Influence of Quinoline Ligand Substitution on Catalytic Performance (Illustrative Examples)

Catalyst SystemQuinoline Ligand Substituent(s)Reaction TypeObserved Effect on Catalytic ActivityReference
Copper(II)Electron-donating groups (e.g., methyl)Catechol OxidationIncreased activity researchgate.netmdpi.com
Copper(II)Electron-withdrawing groups (e.g., chloro)Catechol OxidationDecreased activity researchgate.netmdpi.com
Nickel(II)Iminophosphorane-quinolineCross-couplingHigh activity, dependent on ligand structure nih.gov
Palladium(II)Unsubstituted QuinolineCross-coupling/C-H FunctionalizationEffective ligand nih.gov

This table provides a generalized summary based on findings for various quinoline derivatives, as specific data for this compound is not available.

Quinoline Derivatives in Dye and Pigment Technologies

The conjugated aromatic system of the quinoline ring makes it a suitable chromophore for the development of dyes and pigments. The absorption and emission properties of these molecules can be tuned by introducing various substituents onto the quinoline core.

Quinoline-based dyes have been designed and synthesized for applications such as visible light photoinitiators. mdpi.comnih.gov The modification of the quinoline structure with different functional groups significantly affects the position of the absorption bands. mdpi.com For example, the introduction of additional nitrogen atoms or other substituents can shift the absorption to longer wavelengths (bathochromic effect). mdpi.com

Research on quinoline-type dyes for acrylic fabrics has shown that their fluorescence and color fastness properties are dependent on their chemical structure. researchgate.netpolyu.edu.hk The CIE L, a, and b* color values, which define the color in a three-dimensional space, are directly influenced by the molecular structure of the dye. researchgate.netpolyu.edu.hk

Table 2: Spectroscopic Properties of Selected Quinoline-Based Dyes (Illustrative Examples)

Quinoline Derivative TypeMaximum Absorption (λmax, nm)Maximum Emission (λmax, nm)ApplicationReference
Modified Quinoline for Photoinitiation320-350-Visible Light Photoinitiator mdpi.comnih.gov
5-Chloro-8-hydroxy-7-(3-pyridyazo) quinoline--Azo Dye emerald.com
Chromeno[b]quinoline358-396420-603Functional Dye/Probe acs.org

This table presents illustrative data from various quinoline derivatives to highlight general trends, as specific data for this compound is not available in the reviewed literature.

In the context of This compound , the combination of the chloro, methyl, and isopropyl groups would be expected to influence its color and photophysical properties. The alkyl groups (methyl and isopropyl) are generally weak auxochromes, which might cause a slight bathochromic shift, while the chloro group can also modify the electronic transitions within the molecule. The specific position of these substituents would play a critical role in determining the final color and fluorescence characteristics of any derived dye or pigment. However, without direct experimental data, these remain informed projections based on the broader chemistry of quinoline derivatives.

Molecular Level Exploration of Biological Interactions of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline Analogs

Investigation of Molecular Targets and Binding Mechanisms

Quinoline (B57606) derivatives have been shown to interact with a diverse range of biological macromolecules, leading to the inhibition of essential cellular processes. These interactions are often characterized by high specificity and affinity, driven by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.

Quinoline analogs have demonstrated significant inhibitory activity against several key enzymes involved in microbial and cancer cell proliferation.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, transcription, and repair. nih.govsci-hub.st While some quinoline derivatives have been investigated as potential inhibitors of DNA gyrase, studies on compounds like 2,8-dicyclopentyl-4-methyl quinoline and 2,8-dicyclohexyl-4-methyl quinoline indicated that DNA gyrase is not their primary target. researchgate.net However, other quinoline derivatives, such as 8-(methylamino)-2-oxo-1,2-dihydroquinoline, have shown potent inhibitory activity against E. coli DNA gyrase with IC50 values as low as 0.0017 μM. researchgate.net This suggests that specific structural features are critical for targeting this enzyme. Aminocoumarin antibiotics, which share some structural similarities with quinolines, are known to be potent inhibitors of DNA gyrase. nih.gov

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. pibb.ac.cn Inhibition of CYP51 is a key mechanism for many antifungal drugs. nih.gov While human CYP51 is generally resistant to inhibition, certain structural modifications can enhance the inhibitory potency of compounds. nih.gov The design of dual inhibitors targeting both CYP51 and other enzymes like histone deacetylase (HDAC) is an emerging strategy for developing novel antifungal agents. nih.gov In silico studies have explored the potential of various phytochemicals, including those with quinoline-like scaffolds, as inhibitors of Candida albicans lanosterol 14α-demethylase. researchgate.net

InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.netdntb.gov.ua It is the primary target for the frontline anti-tuberculosis drug isoniazid. nih.gov Several studies have focused on developing quinoline-based compounds as InhA inhibitors. nih.govresearchgate.netresearchgate.net For instance, quinoline-isatin hybrids and quinoline-triazole conjugates have shown significant inhibitory activity against InhA. nih.govnih.gov Molecular docking studies have revealed that these compounds can form stable complexes with the enzyme's active site through hydrophobic interactions. nih.govresearchgate.net

Table 1: Examples of Quinoline Analogs and their Enzymatic Inhibition

Compound Class Target Enzyme Organism Key Findings
Quinoline-isatin hybrids InhA Mycobacterium tuberculosis Compounds 7a and 5g showed potent inhibitory activity with IC50 values of 0.35 µM and 1.56 µM, respectively. nih.govresearchgate.net
Quinoline hydrazones InhA Mycobacterium tuberculosis Compounds 6b, 6c, and 6e exhibited high activity with a MIC of 0.2 µg/mL. researchgate.net
8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivatives DNA gyrase Escherichia coli Derivative 13e showed potent inhibition with an IC50 of 0.0017 μM. researchgate.net

Certain quinoline analogs can exert their biological effects by directly interacting with DNA. biorxiv.org DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. rsc.orgnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. biorxiv.orgnih.gov

Studies have shown that quinoline derivatives with a planar aromatic system and often a positively charged side chain can intercalate into DNA. rsc.org The binding affinity and mode of interaction (intercalation vs. groove binding) can be determined using techniques like NMR spectroscopy. rsc.org For example, some quinoline-based compounds have been shown to intercalate into DNA and inhibit DNA methyltransferases, enzymes that play a crucial role in gene regulation. biorxiv.orgnih.gov Computational docking studies have also been used to model the interaction of quinoline derivatives with DNA, providing insights into their binding orientation and stabilizing interactions. nih.gov

Quinoline derivatives can also act as ligands for various cellular receptors, modulating their activity. The binding affinity of a ligand to its receptor is a critical determinant of its potency.

For instance, quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases like c-Met, which are often overexpressed in cancer cells. nih.gov Molecular docking simulations have revealed key interactions, such as hydrogen bonding between the quinoline nitrogen and amino acid residues like Met1160 in the ATP-binding pocket of the receptor. nih.gov Additionally, π-π stacking interactions between the quinoline ring and aromatic residues like Tyr1159 contribute to the stability of the ligand-receptor complex. nih.gov

In the context of imidazoline (B1206853) receptors, a pyrroline-based compound, LNP 911, which has some structural relation to quinolines, has been identified as a high-affinity and selective radioligand for the I1 imidazoline receptor. researchgate.net This highlights the potential for designing quinoline analogs that can selectively target specific receptor subtypes.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.netnih.gov For quinoline analogs, SAR studies provide valuable insights into the role of different substituents and structural features in their molecular interactions. pharmacy180.com

The position and chemical nature of substituents on the quinoline scaffold have a profound impact on the molecule's interaction with its biological target. pharmacy180.com

Chloro Group: The presence of a chloro group, as in 2-Chloro-4-methyl-8-(propan-2-yl)quinoline, can significantly influence the electronic properties and lipophilicity of the molecule. In many cases, a chloro substituent at the 7-position of the quinoline ring is considered optimal for antimalarial activity. pharmacy180.com In other contexts, the position and number of chloro groups can modulate the inhibitory potency against various enzymes.

Methyl Group: A methyl group, such as the one at the 4-position, can impact the steric and electronic properties of the quinoline ring. Quantitative Structure-Activity Relationship (QSAR) studies on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have shown that such substitutions can influence their antifungal activity. neliti.comresearchgate.net However, in some cases, the introduction of a methyl group can be detrimental to activity; for example, a methyl group at the 3-position has been found to reduce antimalarial activity. pharmacy180.com

QSAR studies have been instrumental in correlating various physicochemical descriptors of substituted quinolines with their biological activities. These studies often reveal that properties like lipophilicity (cLogP) play a crucial role in determining the potency of these compounds. neliti.com

The planarity of the quinoline ring system is a critical feature for many of its biological activities, particularly for DNA intercalation. biorxiv.orgrsc.org A planar structure allows the molecule to stack efficiently between the DNA base pairs. rsc.org The extended π-conjugated system of the quinoline ring also facilitates π-π stacking interactions with aromatic amino acid residues in the active sites of enzymes and receptors. nih.gov

The crystal structure of 2-chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline shows that the quinoline ring system is essentially planar, and the crystal packing is stabilized by π-π stacking interactions. nih.gov This planarity and the potential for such interactions are key to its target engagement. Molecular dynamics simulations have also highlighted the importance of molecular flexibility and the ability to adopt a planar conformation for effective intermolecular interactions and aggregation. rsc.org

Computational Approaches (e.g., Molecular Docking, MD Simulations) for Mechanistic Insights

Computational methods are pivotal in modern drug discovery for predicting and elucidating the interactions between small molecules and biological targets at an atomic level. nih.gov For quinoline derivatives, including analogs of this compound, molecular docking and molecular dynamics (MD) simulations serve as powerful tools to forecast binding affinities, identify key intermolecular interactions, and rationalize structure-activity relationships (SAR). nih.gov

Molecular docking studies are frequently employed to predict the binding mode and affinity of quinoline-based compounds within the active sites of various protein targets. nih.gov For instance, in the development of novel inhibitors, docking simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. Studies on various quinoline derivatives have successfully used docking to predict their potential as inhibitors of enzymes like HIV reverse transcriptase and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, docking studies of certain 2-chloroquinoline (B121035) derivatives revealed that substitutions on the quinoline core significantly influence binding affinity. nih.gov In one study, a series of pyrimidine-containing quinoline derivatives were docked against the HIV reverse transcriptase binding site (PDB: 4I2P), with some compounds showing higher docking scores than standard drugs, indicating strong potential inhibitory activity. nih.gov The analysis suggested that a phenyl ring with an electron-withdrawing bromo group contributed to better binding affinity. nih.gov

These computational tools significantly shorten the timeline and reduce the costs associated with the initial phases of drug discovery by allowing for the rational design of more potent and selective compounds before their chemical synthesis. nih.gov

Table 1: Representative Molecular Docking Studies of Quinolone Analogs This table is interactive. You can sort and filter the data.

Compound Class Target Protein Key Findings Reference
Pyrimidine-containing quinoline derivatives HIV Reverse Transcriptase (PDB: 4I2P) Compound 4 showed the highest docking score (-10.67), suggesting strong binding affinity. nih.gov
2-Acetylquinoline analogues EGFR Compounds 3g and 3f were identified as the best candidates for inhibiting EGFR.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives Apoptotic Proteins (e.g., Bcl-2, caspases) Docking suggested strong interactions with key proteins in the apoptosis pathway. nih.gov

Preclinical in vitro and in vivo Studies Focused on Mechanistic Pathways

Preclinical research on quinoline analogs extends beyond initial activity screening to detailed investigations of their mechanisms of action at a molecular and cellular level. These studies are crucial for understanding how these compounds exert their biological effects, focusing on their interaction with specific cellular pathways and metabolic processes rather than clinical outcomes.

Cellular Pathway Modulation Studies

Quinoline derivatives have been shown to modulate a variety of critical cellular signaling pathways implicated in disease. nih.govnih.gov A significant body of research focuses on their impact on pathways controlling cell proliferation, survival, and apoptosis, particularly in the context of cancer. nih.govorientjchem.org

One of the most frequently dysregulated pathways in human cancers is the PI3K/AKT/mTOR signaling cascade, which governs cell growth, autophagy, and apoptosis. nih.gov A study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a complex quinoline analog, demonstrated its ability to induce apoptosis in colorectal cancer cells by directly regulating this pathway. nih.gov Western blot analysis confirmed that the compound modulated the expression levels of key proteins within the PI3K/AKT/mTOR pathway, leading to cytotoxic effects. nih.gov

Similarly, other 2-chloro-quinoline derivatives have been investigated for their pro-apoptotic mechanisms. Mechanistic studies on a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives revealed that they can induce apoptosis by modulating the expression of Bcl-2 family proteins (up-regulating pro-apoptotic Bax and down-regulating anti-apoptotic Bcl-2), triggering the release of cytochrome c, and activating caspase-9 and caspase-3. nih.gov Furthermore, these compounds were found to induce cell cycle arrest at the G2/M phase, an effect linked to the inhibition of cyclin-dependent kinase (CDK) activity and the activation of the p53 tumor suppressor protein. nih.gov

Table 2: Examples of Cellular Pathway Modulation by Quinolone Analogs This table is interactive. You can sort and filter the data.

Compound/Analog Cell Line(s) Pathway/Mechanism Studied Observed Effect Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT116, Caco-2 (Colorectal Cancer) PI3K/AKT/mTOR Signaling Modulation of the pathway, leading to apoptosis and cytotoxicity. nih.gov
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a1) HepG2 (Liver Cancer) Apoptosis Pathway Upregulation of Bax; downregulation of Bcl-2; activation of caspases. nih.gov
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a1) HepG2 (Liver Cancer) Cell Cycle Regulation Induced G2/M phase arrest via inhibition of CDK activity and activation of p53. nih.gov

Investigation of Molecular Transporters and Metabolism at a Mechanistic Level

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development. For quinoline analogs, investigations into their interactions with molecular transporters and their metabolic fate are key to predicting their behavior in a biological system.

While specific transporter studies for this compound are not widely documented, research on related structures provides insight into the approaches used. Computational (in silico) tools are often the first step in predicting the drug-likeness and pharmacokinetic properties of novel compounds. mdpi.com For example, ADME properties were analyzed for a series of 2-acetylquinoline analogues to assess their potential as drug candidates. Similarly, the drug-likeness of a triazine-based quinoline analogue was evaluated by predicting relevant pharmacokinetic properties through computational analysis. mdpi.com

In vitro assays are then used to validate these predictions. For instance, studies might involve cell-based models to examine the permeability of the compounds across biological membranes or their potential to be substrates or inhibitors of key drug transporters like P-glycoprotein (P-gp). The metabolic stability of quinoline derivatives is often assessed using liver microsomes or hepatocytes, which helps to identify potential metabolites and understand the primary routes of metabolic breakdown at a mechanistic level. This information is critical for identifying potential drug-drug interactions and for optimizing the metabolic profile of a lead compound.

Future Research Directions and Unresolved Challenges in 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in modern organic chemistry is the development of synthetic pathways that are not only high-yielding but also environmentally benign and atom-economical. researchgate.netnih.gov Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. nih.govacs.org Future research on 2-Chloro-4-methyl-8-(propan-2-yl)quinoline will undoubtedly focus on greener and more efficient manufacturing processes.

The advent of novel catalytic systems is revolutionizing the synthesis of heterocyclic compounds like quinolines. numberanalytics.com Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of starting materials into the final product. Research into catalytic systems for the synthesis of this compound is a promising future direction.

Transition-metal catalysts, including those based on palladium, copper, ruthenium, and iron, have shown great efficacy in constructing the quinoline scaffold through various cross-coupling and cyclization reactions. numberanalytics.commdpi.com For instance, single-atom iron catalysts and cobalt-catalyzed dehydrogenative coupling reactions represent the forefront of efficient synthesis, offering pathways that are both high-yielding and environmentally friendly. organic-chemistry.org The development of reusable heterogeneous catalysts, such as zeolites or metal nanoparticles supported on materials like carbon aerogels, offers further advantages in terms of easy separation, recyclability, and reduced environmental impact. numberanalytics.comtandfonline.com A significant challenge remains in designing a catalyst that can construct the specific substitution pattern of this compound in a single, atom-economical step from readily available precursors.

Table 1: Comparison of Modern Catalytic Systems for Quinoline Synthesis

Catalyst TypeExamplesKey AdvantagesPotential Application for Target Compound
Transition Metal (Homogeneous)Palladium, Copper, Ruthenium, Cobalt, Iron Complexes numberanalytics.commdpi.comorganic-chemistry.orgHigh efficiency, high selectivity, mild reaction conditions.Direct C-H activation and annulation strategies to build the substituted quinoline core.
Heterogeneous CatalystsNafion NR50, Nanoporous Aluminosilicates, Metal-Organic Frameworks (MOFs) mdpi.comtandfonline.comnih.govEasy recovery and reusability, reduced waste, enhanced sustainability. numberanalytics.comDevelopment of a flow-chemistry process for continuous production.
NanocatalystsCobalt-Copper doped aerogels, Magnetic nanoparticles (e.g., Fe3O4) tandfonline.comacs.orgHigh surface area, high reactivity, excellent yields, and potential for magnetic separation. acs.orgOne-pot multicomponent reactions under mild, solvent-free conditions.

Biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. mdpi.com This approach aligns perfectly with the principles of green chemistry. numberanalytics.com Enzymes such as monoamine oxidases (MAO), laccases, peroxidases, and α-chymotrypsin have been successfully used in the synthesis of quinoline derivatives, often through the aromatization of tetrahydroquinoline precursors. mdpi.comnih.gov

While this compound is achiral, the introduction of a chiral center through biocatalytic methods could open up new avenues for its application, particularly in medicinal chemistry. The key challenge is the discovery or engineering of enzymes that can act on highly substituted, non-natural substrates to produce a specific enantiomer. A future research goal would be to develop a biocatalytic route for an enantiomerically pure precursor to a chiral analogue of the target molecule.

Table 2: Enzymes with Potential for Quinoline Derivative Synthesis

Enzyme ClassSpecific ExamplesReaction TypeKey Advantages
OxidasesMonoamine Oxidase (MAO-N), Laccase, Peroxidase numberanalytics.comnih.govOxidative dehydrogenation/aromatization.Use of O2 as a green oxidant, high yields, mild conditions.
Hydrolasesα-Chymotrypsin mdpi.comFriedländer condensation. mdpi.comHigh catalytic activity in eco-friendly ionic liquid solutions.

Advanced Characterization Techniques for Complex Quinoline Structures

A deeper understanding of reaction mechanisms and molecular interactions requires analytical techniques that are both highly sensitive and capable of providing detailed structural information in real-time.

Hyphenated analytical techniques, which couple a separation method (like chromatography) with a spectroscopic detection method, are powerful tools for analyzing complex reaction mixtures. springernature.comchemijournal.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable for identifying intermediates, byproducts, and final products in the synthesis of quinolines. ajrconline.orgijarnd.com

A significant future challenge is the application of these techniques for real-time, online monitoring of the synthesis of this compound. This would allow for precise optimization of reaction parameters (temperature, pressure, catalyst loading) to maximize yield and minimize impurities, accelerating the development of robust and scalable synthetic protocols.

Table 3: Hyphenated Techniques for Quinoline Research

TechniquePrincipleApplication in Quinoline Chemistry
LC-MS/GC-MSCouples liquid or gas chromatography with mass spectrometry. chemijournal.comSeparation and identification of reaction components, quantification of products, structural elucidation of unknowns.
LC-NMRCouples liquid chromatography with NMR spectroscopy. ajrconline.orgUnambiguous structure determination of separated compounds without the need for isolation. ijpsjournal.com
LC-PDACouples liquid chromatography with a photodiode array detector.Provides UV-Vis spectra for separated peaks, aiding in compound identification and purity assessment. springernature.com

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structure of biological macromolecules. nih.gov More recently, the Microcrystal Electron Diffraction (MicroED) variant of cryo-EM has demonstrated the ability to determine the structures of small organic molecules from nanocrystals, a task that can be challenging for traditional X-ray crystallography. springernature.com

For a molecule like this compound, which may have biological activity, a major future research direction would be to use Cryo-EM to analyze its binding to a target protein. cryoem-solutions.com This would provide invaluable, near-atomic level insight into the specific molecular interactions, guiding the rational design of more potent and selective derivatives. nih.gov The primary challenge remains in forming stable complexes between the small molecule and a larger protein target that are suitable for high-resolution imaging. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the analysis of vast datasets to predict outcomes and guide experimental design. numberanalytics.comacs.org In heterocyclic chemistry, ML models can predict the physicochemical properties, reactivity, and biological activity of novel compounds. researchgate.net

For this compound, AI and ML present several exciting future research avenues:

Synthesis Planning: Retrosynthesis algorithms can propose novel and efficient synthetic routes by learning from the entire body of published chemical reactions. acs.orgstmjournals.com

Property Prediction: ML models can be trained to predict properties such as solubility, toxicity, and binding affinity for a specific biological target, allowing for the rapid virtual screening of potential derivatives. numberanalytics.com

Reaction Optimization: AI can be used to design experiments that efficiently explore a vast parameter space to find the optimal conditions for a given reaction, saving time and resources.

The unresolved challenge lies in creating sufficiently large, high-quality datasets specific to substituted quinolines to train robust and accurate ML models. The integration of AI with automated synthesis platforms represents a paradigm shift, promising to accelerate the discovery-and-development cycle for new molecules like this compound. acs.org

Table 4: Applications of AI/ML in Quinoline Chemistry Research

AI/ML ApplicationDescriptionPotential Impact on Quinoline Research
Synthesis PlanningAlgorithms predict reaction pathways to a target molecule. numberanalytics.comIdentifies more efficient, cost-effective, and sustainable routes to this compound.
Property PredictionModels predict biological and chemical properties from molecular structure. acs.orgAccelerates the discovery of new applications by prioritizing the synthesis of the most promising derivatives.
High-Throughput Screening AnalysisML analyzes large datasets from screening experiments to identify structure-activity relationships (SAR).Guides the design of next-generation compounds with improved activity and selectivity.

Predictive Modeling for Synthesis and Properties

The traditional synthesis of complex organic molecules like quinoline derivatives often relies on heuristic-based planning and experimental trial-and-error, which can be resource-intensive. oled-intermediates.com The future of synthesizing this compound and analogous compounds lies in the integration of predictive modeling to forecast reaction outcomes and molecular properties before any chemicals are mixed in the lab.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens to study the electronic structure and reactivity of quinoline derivatives. These models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of more efficient and selective synthetic routes. researchgate.net For instance, computational models can pre-screen various reactants and catalysts to determine which combinations are most likely to yield the desired product, saving significant time and resources. engineersireland.ie

Machine learning (ML) is set to further revolutionize this space. By training algorithms on vast datasets of known chemical reactions, ML models can predict the success rates, yields, and optimal conditions for quinoline synthesis with high accuracy. mdpi.com This data-driven approach moves beyond theoretical calculations to learn from empirical results, offering a powerful predictive tool for chemists. mdpi.com

Table 1: Predictive Modeling Techniques in Quinoline Chemistry

Modeling Technique Input Data Predicted Output Relevance to this compound
Quantum Mechanics (DFT) Molecular structure Electronic properties (HOMO/LUMO), reaction energy profiles, optimal geometry Predicts reactivity at specific sites (e.g., C2-Cl bond) and guides catalyst selection. acs.org
Machine Learning (ML) Reaction databases (reactants, products, conditions, yields) Reaction success/failure, yield percentage, optimal conditions Forecasts the most efficient synthetic pathway from a set of precursors.

| QSAR/QSPR Models | Molecular descriptors | Photophysical properties, solubility, electronic behavior | Predicts the compound's suitability for applications in materials science or sensing. mdpi.com |

This table is interactive. Click on the headers to learn more about each technique.

Automated Reaction Discovery and Optimization

Building upon predictive modeling, the next frontier is the automation of the entire discovery and optimization process. Automated synthesis platforms, often referred to as "self-driving labs," can integrate predictive algorithms with robotic hardware to conduct high-throughput experimentation (HTE). trajanscimed.com This synergy allows for the rapid screening of thousands of reaction conditions—such as different catalysts, solvents, and temperatures—to identify the most efficient synthetic protocols. trajanscimed.comnih.gov

For a molecule like this compound, an automated workflow could explore novel C-H activation or cross-coupling strategies that are more atom-economical and environmentally benign than classical methods like the Friedländer or Skraup syntheses. tandfonline.comnih.gov Automated systems can perform sequential reactions in continuous flow microreactors, enabling the synthesis of complex molecules in minutes with minimal intermediate purification. akjournals.com This approach not only accelerates the optimization of known reactions but also facilitates the discovery of entirely new synthetic pathways that a human chemist might not have conceived. nih.govresearchgate.net

Table 2: Parameters for Automated Synthesis Optimization

Parameter Variable Type Optimization Goal Potential Impact on Synthesis
Catalyst Categorical Maximize yield and selectivity Discovering novel, more efficient metal or organocatalysts.
Temperature Continuous Minimize energy consumption and side reactions Fine-tuning reaction kinetics for cleaner product formation.
Solvent Categorical Improve solubility, reduce environmental impact Identifying greener and more effective reaction media.

| Reactant Concentration | Continuous | Maximize throughput | Optimizing reaction rates and reactor efficiency. |

This table is interactive. Explore how different parameters can be fine-tuned in an automated system.

Exploration of Emerging Applications (Excluding Therapeutic/Clinical)

Beyond synthesis, the unique electronic and structural features of this compound make it a promising candidate for advanced, non-therapeutic applications. The quinoline core is a well-established fluorophore, and its properties can be finely tuned by the attached functional groups. rsc.orgscielo.br

Applications in Sensing and Imaging Technologies

Quinoline derivatives are widely explored as fluorescent sensors for detecting various analytes, such as metal ions. mdpi.comacs.org The nitrogen atom in the quinoline ring and its extended π-electron system can act as a binding site for metal cations. rsc.org Upon binding, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence, such as quenching (dimming) or enhancement (brightening). acs.org

For this compound, the specific arrangement of its substituents could impart selectivity for certain ions. The electron-withdrawing chlorine atom and the electron-donating alkyl groups modify the electron density of the quinoline ring, which could be exploited to create a highly selective chemosensor. Future research could involve synthesizing derivatives of this compound to develop probes for environmental monitoring or industrial process control, capable of detecting trace amounts of specific metal ions like Fe³⁺, Cu²⁺, or Cd²⁺. rsc.orgacs.orgacs.org

Table 3: Potential Sensing Applications

Target Analyte Proposed Mechanism Expected Signal Change Potential Application Area
Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) Chelation-Enhanced Fluorescence Quenching (CHEQ) Decrease in fluorescence intensity Environmental water quality testing. acs.org
pH Variations Protonation of Quinoline Nitrogen Shift in fluorescence emission wavelength Monitoring acidity in chemical processes. researchgate.net

| Organic Pollutants | Host-Guest Interaction | Formation of a new emissive state | Detection of contaminants in industrial effluents. |

This table is interactive. Learn about different sensing mechanisms and their applications.

Development of New Functional Materials with Tunable Properties

The field of materials science offers fertile ground for the application of quinoline derivatives. These compounds are increasingly utilized in the development of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.comresearchgate.net Quinoline-based molecules can serve as electron-transporting materials, host materials for emitters, or as the luminescent molecules themselves, often in the form of metal complexes like tris(8-hydroxyquinolinato)aluminium (Alq3). oled-intermediates.comacs.orgdergipark.org.tr

The structure of this compound provides a scaffold whose electronic and photophysical properties can be systematically tuned. scielo.brmdpi.com The bulky isopropyl group at the C8 position can inhibit intermolecular π-stacking, which is often desirable to improve solubility and achieve amorphous thin films with good morphological stability—a key requirement for OLED device longevity. scielo.br The chlorine atom at the C2 position, being electron-withdrawing, can modify the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, potentially improving electron injection and transport. rsc.org

Future research will likely focus on using this compound as a building block, either through polymerization or by functionalizing it further, for example, by replacing the chlorine atom via nucleophilic substitution to attach other functional moieties like perylene (B46583) diimides. nih.gov This allows for the creation of new polymers or small molecules with tailored optoelectronic properties for use in next-generation displays, lighting, and photovoltaics. researchgate.netnih.gov

Table 4: Structure-Property Relationships for Functional Materials

Structural Feature Position Potential Effect on Material Property Targeted Application
-Cl (Chloro) C2 Lowers LUMO energy, enhances electron affinity Electron Transport Layer (ETL) in OLEDs. acs.org
-CH₃ (Methyl) C4 Modest electron-donating, influences solubility Host material in phosphorescent OLEDs.
-CH(CH₃)₂ (Isopropyl) C8 Steric hindrance reduces aggregation, increases solubility Solution-processable organic semiconductors. scielo.br

| Quinoline Core | N/A | High electron mobility, good thermal stability | Stable components for organic electronic devices. oled-intermediates.com |

This table is interactive. See how different functional groups can tune material properties.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-methyl-8-(propan-2-yl)quinoline, and how do reaction conditions influence yield?

Answer:

  • Methodology : The compound can be synthesized via formylation of 2-chloro-8-methylquinoline intermediates followed by reductive amination. For example, NaBH₃CN reduction of imines (formed from aldehyde intermediates and amines) at pH ≈6 is effective for generating aminoquinoline derivatives .

  • Key Variables : Solvent choice (e.g., methanol vs. THF), stoichiometry of reducing agents (e.g., NaBH₃CN), and reaction time (monitored via TLC) critically impact purity and yield. Evidence suggests that recrystallization from chloroform or petroleum ether/ethyl acetate mixtures improves purity .

  • Data Table :

    MethodYield (%)Purity (%)Reference
    NaBH₃CN reduction72–85>95
    Vilsmeier-Haack formylation65–78>90

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?

Answer:

  • X-ray Crystallography : Essential for confirming planarity of the quinoline ring and dihedral angles (e.g., 70.22° between quinoline and substituents). RMS deviations <0.04 Å indicate high structural accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
    • HPLC-MS : Use C18 columns with acetonitrile/water gradients to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Correlate with experimental NMR shifts .
  • Docking : Target enzymes like Plasmodium falciparum enoyl-ACP reductase for antimalarial activity. Use AutoDock Vina with PyMol visualization; binding affinity <−7 kcal/mol suggests strong inhibition .

Q. How do substituent positions (chloro, methyl, isopropyl) influence intermolecular interactions in crystal packing?

Answer:

  • Crystal Packing Analysis : Chloro groups participate in C–H⋯Cl hydrogen bonds, while isopropyl groups induce steric effects, reducing π-π stacking. Zig-zag layers along the [100] axis are stabilized by N–H⋯N bonds .
  • Data Contradiction : Substituted phenyl rings (e.g., 4-methoxyphenyl) increase dihedral angles (68.68°) compared to unsubstituted analogs, altering solubility .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer)?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobials, IC₅₀ for anticancer) under standardized conditions (e.g., 24–72 hr incubations).
  • Mechanistic Studies : Use fluorescence microscopy to confirm apoptosis (anticancer) or membrane disruption (antimicrobial) .
  • Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM) may arise from cell line variability (HeLa vs. MCF-7) .

Q. How can reaction conditions be optimized to avoid by-products like 4-oxo-quinoline derivatives?

Answer:

  • Troubleshooting :
    • Avoid excess oxidizing agents (e.g., KMnO₄) in acidic conditions.
    • Use anhydrous solvents (e.g., DMF) and inert atmospheres to suppress oxidation .
  • By-Product Analysis : LC-MS/MS identifies 4-oxo derivatives (e.g., m/z 264.1); silica gel chromatography removes them .

Q. Methodological Guidance

Q. What ethical considerations apply when publishing structural or biological data for this compound?

Answer:

  • Data Integrity : Disclose all synthetic attempts (including failed routes) and raw spectral data in supplementary materials .
  • Safety : Adhere to institutional guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Validation Workflow :
    • Re-optimize docking parameters (e.g., grid box size).
    • Validate with in vitro assays (e.g., enzyme inhibition).
    • Use MD simulations (>50 ns) to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.